molecular formula C20H21NO3 B8301349 benzyl 7,9-dimethyl-5-oxo-3,4-dihydro-2H-1-benzazepine-1-carboxylate

benzyl 7,9-dimethyl-5-oxo-3,4-dihydro-2H-1-benzazepine-1-carboxylate

Cat. No.: B8301349
M. Wt: 323.4 g/mol
InChI Key: BXWNLMCQIKFFQH-UHFFFAOYSA-N
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Description

benzyl 7,9-dimethyl-5-oxo-3,4-dihydro-2H-1-benzazepine-1-carboxylate is a complex organic compound with a unique structure that includes a benzyl group, a dimethylated azepine ring, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 7,9-dimethyl-5-oxo-3,4-dihydro-2H-1-benzazepine-1-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction may start with the formation of an intermediate hydrazone, which is then subjected to cyclization in the presence of a suitable catalyst and solvent at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

benzyl 7,9-dimethyl-5-oxo-3,4-dihydro-2H-1-benzazepine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce the carbonyl group to an alcohol.

    Substitution: Various nucleophiles can replace the benzyl group or other substituents.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

benzyl 7,9-dimethyl-5-oxo-3,4-dihydro-2H-1-benzazepine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action for benzyl 7,9-dimethyl-5-oxo-3,4-dihydro-2H-1-benzazepine-1-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or bind to specific receptors, altering cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 7,9-Dimethyl-5-oxo-2,3,4,5-tetrahydro-benzo[b]azepine-1-carboxylic acid benzyl ester
  • Indole derivatives : These compounds share structural similarities and may exhibit comparable biological activities.

Uniqueness

benzyl 7,9-dimethyl-5-oxo-3,4-dihydro-2H-1-benzazepine-1-carboxylate is unique due to its specific substitution pattern and the presence of both benzyl and carboxylate groups. This unique structure contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C20H21NO3

Molecular Weight

323.4 g/mol

IUPAC Name

benzyl 7,9-dimethyl-5-oxo-3,4-dihydro-2H-1-benzazepine-1-carboxylate

InChI

InChI=1S/C20H21NO3/c1-14-11-15(2)19-17(12-14)18(22)9-6-10-21(19)20(23)24-13-16-7-4-3-5-8-16/h3-5,7-8,11-12H,6,9-10,13H2,1-2H3

InChI Key

BXWNLMCQIKFFQH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)CCCN2C(=O)OCC3=CC=CC=C3)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Charge a 22 L flask with an overhead stirrer, thermocouple, 3 L addition funnel, baffle, cooling bath and N2 purge and 7,9-dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one hydrochloride (1,000 g, 4.43 moles). Add 2-methyltetrahydrofuran (6.44 kg, 7.5 L, 74.5 moles) and agitate the off-white slurry. Cool to 5-15° C. Add water 2.5 L, 138.8 moles and Na2CO3 (1.12 kg, 3 moles) to the addition funnel then slowly add to the reaction mixture at a fast drip over about 25 m. Charge a 2 L addition funnel with benzyl chloroformate (91.59 kg, 8.86 moles) add dropwise to the reaction, while maintaining the reaction mixture below about 15° C. Transfer the resulting mixture to a flask equipped with a condenser and heat to 25-25° C. and stir for about 50 h. Cool to about 15° C., add HCl (5 M, until the pH is about 5). Separate the layers. Extract the aqueous layer with methyltetrahydrofuran (4 L); combine the organic layers and wash with water (4 l). Concentrate the organic layer at about 40° C. Add IPA (4 L) and then concentrate to 2 L. Transfer to a 12 L flask equipped with an overhead stirrer, thermocouple, heating mantle condenser, 2 L addition funnel and N2 purge. Heat the flask contents to about 70-80° C. and add heptane (5 L). Slowly cool to RT overnight; seed the mixture if necessary to induce crystallization of the titled compound. Cool and collect the solid; rinse the solid with cold heptane and dry in a vacuum at 50° C. to provide 1,316 g of the title compound.
Quantity
4.43 mol
Type
reactant
Reaction Step One
Quantity
7.5 L
Type
reactant
Reaction Step Two
Name
Quantity
2.5 L
Type
reactant
Reaction Step Three
Quantity
1.12 kg
Type
reactant
Reaction Step Three
Quantity
91.59 kg
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

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